molecular formula C17H17N3O3 B2386310 2-(3,5-dimethylisoxazol-4-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide CAS No. 2034266-59-4

2-(3,5-dimethylisoxazol-4-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide

Cat. No.: B2386310
CAS No.: 2034266-59-4
M. Wt: 311.341
InChI Key: VZPBMDUHISIDCO-UHFFFAOYSA-N
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Description

2-(3,5-dimethylisoxazol-4-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a hybrid structure incorporating two key heterocyclic systems: a 3,5-dimethylisoxazole moiety and a 2-(furan-2-yl)pyridinyl group, linked via an acetamide bridge. The presence of these privileged heterocyclic scaffolds suggests potential for diverse biological activity. Compounds with similar structural motifs, particularly those containing isoxazole rings, are frequently investigated as potent bromodomain inhibitors . Bromodomains are epigenetic reader proteins that recognize acetylated lysine residues on histones, and their inhibition is a promising therapeutic strategy for targeting transcriptional regulation in diseases such as cancer, inflammation, and immunological disorders . As such, this compound serves as a valuable chemical tool or building block for researchers exploring novel epigenetic pathways and developing new therapeutic agents. The compound is supplied for laboratory research purposes. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-11-14(12(2)23-20-11)9-17(21)19-10-13-5-6-18-15(8-13)16-4-3-7-22-16/h3-8H,9-10H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPBMDUHISIDCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCC2=CC(=NC=C2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylisoxazol-4-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using suitable furan derivatives.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.

    Final Coupling: The final step involves coupling the isoxazole, furan, and pyridine intermediates to form the target compound. This can be done using amide bond formation reactions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylisoxazol-4-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique combination of functional groups, including an isoxazole ring, a furan ring, and a pyridine ring. The synthesis typically involves multi-step organic reactions:

  • Formation of the Isoxazole Ring : Cyclization of appropriate precursors under acidic or basic conditions.
  • Attachment of the Furan Ring : Introduced via coupling reactions such as Suzuki or Heck coupling.
  • Formation of the Pyridine Ring : Synthesized through methods like Hantzsch pyridine synthesis.
  • Final Coupling : Amide bond formation using coupling reagents like EDCI or DCC.

Chemical Reactions

The compound can undergo various chemical transformations:

  • Oxidation : Using potassium permanganate or hydrogen peroxide.
  • Reduction : Achieved with lithium aluminum hydride or sodium borohydride.
  • Substitution : Nucleophilic or electrophilic substitution reactions depending on functional groups present.

Medicinal Chemistry

The compound is being studied for its potential biological activities, particularly in:

  • Antimicrobial Properties : Preliminary studies suggest efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
  • Anticancer Activity : Investigated for its ability to modulate targets involved in cancer pathways, potentially leading to new therapeutic agents.

Biological Studies

Research has indicated that the compound may interact with specific molecular targets, modulating their activity and leading to various biological effects. This interaction could be crucial for developing drugs targeting specific diseases or conditions.

Chemical Industry

In the chemical industry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to be used in the development of new materials and as a catalyst in various chemical reactions.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial properties of synthesized derivatives based on this compound. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria using disc diffusion methods .
  • Molecular Docking Studies :
    • Computational studies demonstrated favorable interactions between the compound and various biological targets. These findings support its potential as a lead compound in drug development .
  • Synthesis and Characterization :
    • Detailed characterization using techniques such as NMR and mass spectrometry confirmed the successful synthesis of derivatives related to this compound. These studies provide insights into the structure-function relationship critical for further applications .

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylisoxazol-4-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Pyridine-Isoxazole-Acetamide Derivatives

N-((5-Methylisoxazol-4-yl)Methyl)-2-(Pyridin-3-yl)Acetamide

  • Structural Differences : Pyridine substitution at the 3-position instead of 4-position, and absence of the furan-2-yl group.
  • Impact : Altered binding orientation due to pyridine ring geometry; reduced hydrophobic interactions from missing furan.
  • Biological Activity : Shows moderate kinase inhibition but lower selectivity compared to the target compound .

N-((5-Methylisoxazol-4-yl)Methyl)-2-(Quinolin-3-yl)Acetamide

  • Structural Differences: Quinoline replaces pyridine, introducing a larger aromatic system.
  • Biological Activity : Higher antitumor activity in vitro but poor pharmacokinetic profiles .

Furan-Pyridine Hybrid Derivatives

N-Furan-2-ylMethyl-2-Phenoxy-Acetamide

  • Structural Differences: Phenoxy group replaces the pyridine-isoxazole system.
  • Impact : Reduced hydrogen-bonding capacity and metabolic stability.
  • Biological Activity : Exhibits herbicidal properties but lacks the broad-spectrum enzyme inhibition seen in the target compound .

N-{4-[(2,6-Dimethylpyrimidin-4-yl)Sulfamoyl]Phenyl}-2-{[5-(Furan-2-yl)-4-(Prop-2-en-1-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide

  • Structural Differences : Incorporates a sulfamoyl-pyrimidine and triazole-sulfanyl group instead of isoxazole-pyridine.
  • Impact : Improved solubility but compromised blood-brain barrier penetration.

Pyrazole and Isoindole Analogues

N-[4-(3,5-Dimethyl-1H-Pyrazol-1-yl)-3-Methoxyphenyl]-2-(3-Oxo-2,3-Dihydro-1H-Isoindol-1-yl)Acetamide

  • Structural Differences : Pyrazole and isoindole replace isoxazole and pyridine-furan.
  • Impact: Increased hydrogen-bond donor capacity but reduced aromatic stacking.
  • Biological Activity : Strong anti-inflammatory effects but higher hepatotoxicity risks .

3,5-Dimethylpyrazole Derivatives

  • Structural Differences : Simple pyrazole core lacking the fused pyridine-furan system.
  • Impact : Lower molecular complexity and binding specificity.

Key Differentiators of the Target Compound

Feature Target Compound Closest Analogues Impact
Heterocyclic Core Isoxazole-pyridine Pyrazole-pyrimidine (e.g., ) Enhanced metabolic stability and target selectivity.
Substituent Position Pyridin-4-yl Pyridin-3-yl (e.g., ) Optimal spatial arrangement for receptor binding.
Furan Integration 2-Position on pyridine Absent (e.g., ) Improved π-π interactions and solubility in hydrophobic pockets.
Acetamide Linker N-Methyl linkage Sulfamoyl or sulfanyl (e.g., ) Balanced pharmacokinetics and reduced off-target effects.

Biological Activity

The compound 2-(3,5-dimethylisoxazol-4-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide is a complex organic molecule that exhibits a range of biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C18H19N3O3C_{18}H_{19}N_{3}O_{3} with a molecular weight of 325.4 g/mol. The structure includes an isoxazole ring, a furan ring, and a pyridine moiety, which contribute to its biological activity.

Synthesis

The synthesis typically involves multi-step organic reactions, including the formation of the isoxazole ring through cyclization reactions with suitable precursors, followed by the introduction of the furan and pyridine rings via cross-coupling reactions. Key steps include:

  • Formation of Isoxazole Ring : Cyclization using β-keto esters and hydroxylamine.
  • Introduction of Furan Ring : Cross-coupling reactions with furan derivatives.
  • Pyridine Integration : Functionalization methods to attach pyridine groups.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes or receptors. It may modulate their activity through binding interactions, influencing various biochemical pathways.

Antimicrobial Activity

Research indicates that compounds similar to this structure exhibit significant antimicrobial properties. A study revealed that derivatives containing isoxazole and furan rings showed moderate to high activity against various gram-positive and gram-negative bacteria .

Antitumor Activity

In vitro studies have demonstrated that this compound has potential antitumor effects. It was found to inhibit cell proliferation in several cancer cell lines, suggesting its viability as a candidate for cancer therapy .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialModerate activity against gram-positive bacteria
AntitumorInhibition of cell proliferation in cancer cells
Enzyme InteractionModulation of enzyme activity through binding

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives, including those with similar structures to this compound. Results showed promising inhibition against Staphylococcus aureus and Escherichia coli, indicating the potential for developing new antibiotics based on this scaffold .

Case Study 2: Antitumor Properties

Another investigation focused on the antitumor properties of this compound in vitro. The results indicated significant cytotoxicity against lung cancer cell lines (HCC827 and NCI-H358), with IC50 values suggesting effective concentrations for therapeutic use .

Q & A

Q. What are the standard synthetic routes for preparing 2-(3,5-dimethylisoxazol-4-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide?

The compound is typically synthesized via multi-step reactions involving alkylation and condensation. For example, similar acetamide derivatives are prepared by reacting chloroacetylated intermediates with substituted phenols or amines in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate). Reaction progress is monitored via TLC, and products are isolated by precipitation in water .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1667 cm⁻¹).
  • ¹H NMR for structural elucidation (e.g., aromatic protons at δ 6.9–7.5 ppm, methyl groups at δ 3.8 ppm).
  • Mass spectrometry to confirm molecular weight (e.g., M+1 peak at m/z 430.2) .
  • Elemental analysis to validate purity (e.g., C, H, N percentages) .

Q. How can researchers assess the preliminary biological activity of this compound?

Initial screening involves in vitro assays targeting specific biomolecules (e.g., enzymes or receptors). For example, hypoglycemic activity can be tested in murine models by monitoring blood glucose levels post-administration, with toxicity evaluated via histopathological analysis .

Advanced Research Questions

Q. How can reaction conditions (solvent, catalyst, temperature) be optimized to improve yield and purity?

Systematic optimization involves:

  • Solvent screening : Polar aprotic solvents like DMF enhance nucleophilic substitution rates .
  • Catalyst selection : Bases (e.g., K₂CO₃) improve alkylation efficiency .
  • Temperature control : Room-temperature reactions minimize side products, while elevated temperatures may accelerate slow steps . Advanced tools like Design of Experiments (DoE) can model interactions between variables .

Q. What computational methods are used to predict the compound’s reactivity or binding affinity?

Density Functional Theory (DFT) studies analyze electronic properties (e.g., frontier molecular orbitals) to predict reactivity. Molecular docking simulations assess interactions with biological targets (e.g., enzymes), using software like AutoDock Vina .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Variable-temperature NMR can clarify dynamic effects (e.g., rotamers).
  • 2D NMR techniques (e.g., COSY, HSQC) resolve overlapping signals.
  • Comparative analysis with structurally similar compounds (e.g., furan- or isoxazole-containing analogs) helps assign ambiguous peaks .

Q. What experimental strategies are used to study interactions between this compound and biomolecules?

  • Surface Plasmon Resonance (SPR) quantifies binding kinetics.
  • Isothermal Titration Calorimetry (ITC) measures thermodynamic parameters.
  • Fluorescence quenching assays monitor conformational changes in proteins .

Q. How can reaction mechanisms (e.g., nucleophilic substitution) be validated for its synthesis?

  • Isotopic labeling (e.g., ¹⁸O in carbonyl groups) tracks bond formation.
  • Kinetic studies (e.g., rate vs. nucleophile concentration) identify rate-determining steps.
  • Intermediate trapping (e.g., using low temperatures) confirms proposed pathways .

Q. What methodologies are recommended for evaluating in vitro toxicity?

  • Cell viability assays (e.g., MTT or resazurin tests) in human cell lines.
  • Ames test for mutagenicity.
  • Hepatotoxicity screening via ALT/AST enzyme release measurements .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Analog synthesis : Modify substituents (e.g., methyl groups on isoxazole).
  • Biological testing : Compare activity across analogs to identify critical functional groups.
  • 3D-QSAR modeling : Correlate structural features with activity using computational tools .

Notes

  • Citations : All answers are supported by experimental protocols, characterization data, or methodological frameworks from peer-reviewed literature.
  • Methodological Focus : Answers emphasize experimental design, data analysis, and problem-solving rather than definitions or commercial aspects.

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